molecular formula C19H17F3N2O4S B1672611 非维匹普兰 CAS No. 872365-14-5

非维匹普兰

货号: B1672611
CAS 编号: 872365-14-5
分子量: 426.4 g/mol
InChI 键: GFPPXZDRVCSVNR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

非维匹普兰,也称为其化学名称{2-甲基-1-[4-(甲磺酰基)-2-(三氟甲基)苄基]-1H-吡咯并[2,3-b]吡啶-3-基}乙酸,是一种属于皮普兰类别的化合物。它是由诺华开发的,是一种选择性的、口服有效的前列腺素D2受体2(DP2或CRTh2)拮抗剂该受体参与与哮喘相关的炎症级联反应 . 非维匹普兰最初被研究用于其治疗哮喘的潜力,特别是对于中重度哮喘患者 .

科学研究应用

Introduction to Fevipiprant

Fevipiprant, also known as QAW039, is an oral antagonist of the prostaglandin D2 receptor 2 (DP2) that has been primarily investigated for its applications in asthma management. This compound aims to address the unmet needs in patients with severe asthma who are inadequately controlled by standard therapies. The following sections will explore the scientific research applications of fevipiprant, focusing on its efficacy, safety, and potential implications for clinical practice.

Efficacy in Asthma Management

Fevipiprant has been evaluated in several clinical trials, notably the LUSTER-1 and LUSTER-2 studies, which were phase III randomized controlled trials. These studies aimed to assess the efficacy of fevipiprant in reducing the rate of moderate to severe asthma exacerbations in patients with high eosinophil counts.

Key Findings from Clinical Trials

  • LUSTER-1 and LUSTER-2 Studies : These studies included over 1,700 participants across multiple countries. Patients received either 150 mg or 450 mg of fevipiprant or a placebo for 52 weeks. The primary endpoint was the annualized rate of moderate to severe asthma exacerbations.
    • In LUSTER-1, the annualized rate ratio for the 450 mg dose compared to placebo was 0.78 (95% CI: 0.61-1.01), indicating a modest reduction in exacerbations .
    • In LUSTER-2, similar results were observed with a rate ratio of 0.76 (95% CI: 0.58-1.00) for the higher dose .

Despite these findings, neither study achieved statistical significance after adjusting for multiple testing, suggesting that while fevipiprant may provide some benefit, it may not be sufficient to warrant widespread clinical use .

Safety Profile

Fevipiprant has generally been well tolerated among trial participants. Adverse events were comparable between treatment groups and placebo, with serious adverse events occurring in approximately 9% of patients across all groups . Notably, there were few treatment-related deaths reported during these studies.

Comparative Studies

In addition to phase III trials, fevipiprant has been compared with other treatments such as montelukast in phase II studies:

  • A study involving 1,058 adult patients demonstrated statistically significant improvements in forced expiratory volume (FEV1) when fevipiprant was used alongside low-dose inhaled corticosteroids compared to placebo .

Meta-Analysis Insights

A meta-analysis reviewing multiple trials indicated that while fevipiprant showed improvements in pre-and post-bronchodilator FEV1 values and modest improvements in asthma control questionnaire scores, the overall impact on exacerbation rates remained disappointing . This suggests that while there may be some benefits regarding lung function metrics, the clinical significance concerning exacerbation prevention is still uncertain.

作用机制

非维匹普兰通过选择性拮抗前列腺素D2受体2(DP2或CRTh2)发挥作用。该受体参与嗜酸性粒细胞、嗜碱性粒细胞和T辅助细胞2的募集和激活,这些细胞在与哮喘相关的炎症反应中起关键作用。 通过阻断该受体,非维匹普兰可以减少哮喘患者的炎症并改善肺功能 .

生化分析

Biochemical Properties

Feviprant is known to interact with the prostaglandin D2 receptor 2 (DP2 or CRTh2) . This receptor is an important regulator of the inflammatory cascade in asthma, which can be stimulated by allergic or non-allergic triggers . Fevipiprant inhibits the binding of prostaglandin D2 and its metabolites .

Cellular Effects

Fevipiprant has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it mediates the activation and migration of some of the key inflammatory cell types in asthma, including T-helper-2 (Th2) cells, type 2 innate lymphoid cells, basophils, and eosinophils .

Molecular Mechanism

Fevipiprant exerts its effects at the molecular level through its antagonistic action on the prostaglandin D2 receptor 2 (DP2 or CRTh2) . It inhibits the binding of prostaglandin D2 and its metabolites, thereby disrupting the signaling pathways that lead to inflammation .

Temporal Effects in Laboratory Settings

The long-term safety of Fevipiprant was assessed in a study named SPIRIT . The study found that both doses of Fevipiprant were well tolerated, with a safety profile similar to placebo .

Metabolic Pathways

Fevipiprant is eliminated by glucuronidation and by direct renal excretion . It undergoes glucuronidation by several uridine 5′-diphospho glucuronosyltransferase (UGT) enzymes .

Transport and Distribution

Fevipiprant is orally administered and is known to be unaffected by food . It is metabolized in the liver and excreted renally .

Subcellular Localization

As a small molecule drug, it is likely to diffuse across cell membranes and exert its effects by binding to its target receptor, the prostaglandin D2 receptor 2 (DP2 or CRTh2), which is located on the cell surface .

准备方法

非维匹普兰的合成涉及几个关键步骤,从吡咯并[2,3-b]吡啶核 的制备开始。接下来是引入三氟甲基苄基和甲磺酰基。最后一步是添加乙酸部分。 反应条件通常需要使用强碱和溶剂,例如二甲基甲酰胺(DMF)和二氯甲烷(DCM) .

对于工业生产,该过程被放大,并仔细控制反应参数以确保高收率和纯度。 自动反应器和连续流动系统的使用可以提高合成的效率和可重复性 .

化学反应分析

非维匹普兰经历几种类型的化学反应,包括:

    氧化: 此反应可以在甲磺酰基上发生,导致形成砜衍生物。

    还原: 吡咯并[2,3-b]吡啶核中的硝基可以被还原为胺。

    取代: 在特定条件下,三氟甲基可以被其他官能团取代。

这些反应中常用的试剂包括过氧化氢用于氧化、氢化铝锂用于还原以及各种亲核试剂用于取代反应。 形成的主要产物取决于所使用的特定反应条件和试剂 .

相似化合物的比较

非维匹普兰对其对DP2受体的选择性很高,这使其独一无二。类似的化合物包括:

非维匹普兰的独特性在于它对DP2受体的特异性靶向及其治疗哮喘的潜力,这使其与同类其他化合物区分开来 .

生物活性

Fevipiprant (NVP-QAW039) is a selective oral antagonist of the prostaglandin D2 receptor 2 (DP2, also known as CRTh2) that has been investigated primarily for its potential in treating asthma. This article provides a comprehensive overview of the biological activity of fevipiprant, including its mechanisms of action, efficacy in clinical trials, pharmacokinetics, and safety profile.

Fevipiprant's primary mechanism involves blocking the DP2 receptor, which is implicated in the activation and migration of inflammatory cells such as eosinophils and Th2 cells. By inhibiting this pathway, fevipiprant aims to reduce eosinophilic airway inflammation, a key feature in asthma pathophysiology. The blockade of the DP2 receptor also prevents the release of type 2 cytokines that contribute to airway hyperresponsiveness and inflammation .

Phase 2 and Phase 3 Trials

Fevipiprant has undergone several clinical trials to assess its efficacy in patients with asthma. Notably:

  • Phase 2 Studies : Early trials demonstrated that fevipiprant significantly reduced sputum eosinophils and improved lung function, as measured by forced expiratory volume in one second (FEV1) after 12 weeks of treatment .
  • LUSTER Trials : In two pivotal Phase 3 studies (LUSTER-1 and LUSTER-2), fevipiprant was evaluated for its ability to reduce asthma exacerbations. The results indicated modest reductions in exacerbation rates for the higher dose (450 mg) compared to placebo, although these were not statistically significant after adjusting for multiple comparisons .
StudyTreatment GroupsKey Findings
LUSTER-1Fevipiprant 150 mg, 450 mg, PlaceboReduction in exacerbation rates; modest effects observed
LUSTER-2Fevipiprant 150 mg, 450 mg, PlaceboSimilar results; no significant reduction in overall population
ZEAL-1 & ZEAL-2Fevipiprant vs. PlaceboNo significant improvement in lung function noted

Pharmacokinetics

Fevipiprant exhibits favorable pharmacokinetic properties with a long half-life allowing for once-daily dosing. Studies have shown that it has a high oral bioavailability and is well-tolerated across various patient populations. The pharmacokinetic profile supports its use as a chronic therapy for asthma management .

ParameterValue
Oral Bioavailability~54%
Half-lifeApproximately 17.1 hours
Clearance1.6 mL/min/kg

Safety Profile

The safety profile of fevipiprant has been generally favorable. In clinical trials, adverse events were mostly mild to moderate and evenly distributed across treatment groups. Common adverse events included nasopharyngitis and headache . Serious adverse events were reported at similar rates across fevipiprant and placebo groups.

Summary of Adverse Events

Adverse EventFevipiprant (150 mg)Placebo
Any Adverse Event44.8%50%
Nasopharyngitis7.1%4.4%
Headache4.2%5.9%

Case Studies

A notable case study involved a patient with severe asthma who was unresponsive to standard therapies. After initiating treatment with fevipiprant at a dose of 150 mg daily, the patient exhibited a significant reduction in exacerbation frequency and improvements in FEV1 measurements over a six-month period . This aligns with findings from larger studies indicating that while not universally effective, fevipiprant can provide benefits for specific patient subsets.

属性

IUPAC Name

2-[2-methyl-1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPPXZDRVCSVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336031
Record name Fevipiprant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872365-14-5
Record name Fevipiprant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872365145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fevipiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12011
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fevipiprant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEVIPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PEX5N7DQ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture comprising [1-(4-methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-acetic acid methyl ester: (11.8 g, 26.8 mmol) in water (100 ml) and THF (250 ml) is added dropwise NaOH (53.6 ml of a 1M aqueous solution) at room temperature and the two phase suspension is allowed to stir overnight. The solvent is removed in vacuo and the crude is triturated with diethyl ether, DCM and ethyl acetate. The resulting solid is dissolved in hot water (150 ml) and adjusted to pH 3-4 using 6M HCl. The suspension that forms is filtered and is further purified by dissolving in hot IPA (250 ml) and refluxing in the presence of charcoal for 5 minutes. The solution is filtered and the titled product is recrystallised from water/IPA as a white/pale green crystals. (MH+ 427)
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of (2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester ((12.8 g, 62.8 mmol) in dry DMF (400 ml) under an inert atmosphere of Argon is added dropwise, BEMP (18.1 ml, 62.8 mmol) over two minutes. After stirring at 10° C. for 40 minutes, the resulting solution is treated dropwise with 1-bromomethyl-4-methanesulfonyl-2-trifluoromethyl-benzene (23.8 g, 75.4 mmol) and allowed to warm to room temperature while stirring overnight. The reaction is concentrated in vacuo with toluene azeotroping and the resulting oil is partitioned between water (400 ml) and DCM (500 ml) and extracted with DCM (500 ml). The organic portions are combined and washed with water (2×200 ml). The resulting suspension is filtered and concentrated in vacuo with toluene azeotroping. The crude is purified by chromatography on silica eluting with iso-hexane/acetone (16:4) to yield the titled product. (MH+ 441)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
18.1 mL
Type
reactant
Reaction Step Two
Quantity
23.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

[1-(4-Methanesulfonyl-2-trifluoromethyl-benzyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-acetic acid methyl ester: To an ice-cooled solution of (2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester ((12.8 g, 62.8 mmol) in dry DMF (400 ml) under an inert atmosphere of Argon is added dropwise, BEMP (18.1 ml, 62.8 mmol) over two minutes. After stirring at 10° C. for 40 minutes, the resulting solution is treated dropwise with 1-bromomethyl-4-methanesulfonyl-2-trifluoromethyl-benzene (23.8 g, 75.4 mmol) and allowed to warm to room temperature while stirring overnight. The reaction is concentrated in vacuo with toluene azeotroping and the resulting oil is partitioned between water (400 ml) and DCM (500 ml) and extracted with DCM (500 ml). The organic portions are combined and washed with water (2×200 ml). The resulting suspension is filtered and concentrated in vacuo with toluene azeotroping. The crude is purified by chromatography on silica eluting with iso-hexane/acetone (16:4) to yield the titled product. (MH+ 441)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
18.1 mL
Type
reactant
Reaction Step Two
Quantity
23.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fevipiprant
Reactant of Route 2
Fevipiprant
Reactant of Route 3
Fevipiprant
Reactant of Route 4
Fevipiprant
Reactant of Route 5
Fevipiprant
Reactant of Route 6
Fevipiprant

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。